N-Methyl vs. N-Propyl Ureidomethylbenzamide: Molecular Weight and Lipophilicity Differentiation for Permeability-Sensitive Assays
The N-methyl substitution on the benzamide nitrogen results in a molecular weight of 207.23 g/mol, which is 28.05 g/mol lighter than the direct structural analog N-propyl-4-(ureidomethyl)benzamide (MW 235.28 g/mol, CAS 1036110-02-7) . This difference corresponds to replacement of the N-propyl chain (–CH₂CH₂CH₃) with an N-methyl group (–CH₃), reducing both molecular weight and predicted lipophilicity (cLogP). For CNS-targeted programs, this places the N-methyl analog more favorably within the desired MW <300 and lower logP window, potentially offering superior passive permeability characteristics compared to the N-propyl congener [1]. The N-methyl variant also presents reduced steric bulk at the zinc-binding motif relative to N-tert-butyl-4-ureidobenzamide (MW 235.28, CAS varies), which may be advantageous for HDAC isoform selectivity fine-tuning [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (surrogate for permeability) |
|---|---|
| Target Compound Data | MW = 207.23 g/mol; N-methyl substituent; predicted lower cLogP |
| Comparator Or Baseline | N-Propyl-4-(ureidomethyl)benzamide: MW = 235.28 g/mol; N-(tert-butyl)-4-ureidobenzamide: MW ≥ 235.28 g/mol |
| Quantified Difference | MW reduction of 28.05 g/mol vs. N-propyl analog (12% lower); reduced steric bulk vs. N-tert-butyl analog |
| Conditions | Calculated physicochemical properties from chemical structures; SMILES: CNC(=O)c₁ccc(CNC(N)=O)cc₁ vs. CCCNC(=O)c₁ccc(CNC(N)=O)cc₁ |
Why This Matters
For permeability-limited targets (e.g., CNS, intracellular), the lower MW and reduced lipophilicity of the N-methyl analog may translate to superior passive membrane permeability compared to bulkier N-alkyl congeners, making it the preferred starting point for lead optimization in neuropsychiatric or neuro-oncology programs.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541–553. doi:10.1602/neurorx.2.4.541. (Class-level inference: optimal CNS drug-likeness parameters include MW <300 and lower logP). View Source
- [2] Zhu Y, Chen X, Ran T, Niu J, Zhao S, Lu T, Tang W. Design, synthesis and biological evaluation of urea-based benzamides derivatives as HDAC inhibitors. Med Chem Res. 2017;26:2879–2888. doi:10.1007/s00044-017-1987-6. (Supports class-level inference: urea-based benzamide scaffold is validated for HDAC1 inhibition; substitution modulates potency.) View Source
